molecular formula C8H11ClN2 B6203317 5-chloro-3-(propan-2-yl)pyridin-2-amine CAS No. 1339645-74-7

5-chloro-3-(propan-2-yl)pyridin-2-amine

Cat. No.: B6203317
CAS No.: 1339645-74-7
M. Wt: 170.64 g/mol
InChI Key: LUDLKTOMAGJVRK-UHFFFAOYSA-N
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Description

5-Chloro-3-(propan-2-yl)pyridin-2-amine (CAS: Not explicitly provided; PubChem CID: 58751475) is a pyridine derivative with the molecular formula C₈H₁₁ClN₂. Its structure features a chlorine atom at the 5-position, an isopropyl group at the 3-position, and an amino group at the 2-position of the pyridine ring . Key properties include:

  • SMILES: CC(C)C₁=C(N=CC(=C₁)Cl)N
  • Molecular Weight: 170.6 g/mol
  • Collision Cross-Section (CCS): Predicted CCS values range from 133.7 Ų ([M+H]⁺) to 147.3 Ų ([M+Na]⁺), indicating moderate molecular size and polarity .

Properties

CAS No.

1339645-74-7

Molecular Formula

C8H11ClN2

Molecular Weight

170.64 g/mol

IUPAC Name

5-chloro-3-propan-2-ylpyridin-2-amine

InChI

InChI=1S/C8H11ClN2/c1-5(2)7-3-6(9)4-11-8(7)10/h3-5H,1-2H3,(H2,10,11)

InChI Key

LUDLKTOMAGJVRK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=CC(=C1)Cl)N

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-3-(propan-2-yl)pyridin-2-amine typically involves the chlorination of 3-(propan-2-yl)pyridin-2-amine. One common method includes the reaction of 3-(propan-2-yl)pyridin-2-amine with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4). These reactions can lead to the formation of corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines, thiols, or alkoxides. Common reagents for these reactions include sodium azide (NaN3) or potassium thiolate (KSR).

Common Reagents and Conditions:

    Oxidation: H2O2, KMnO4, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.

    Substitution: NaN3, KSR, often in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: N-oxides, hydroxylated derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-3-(propan-2-yl)pyridin-2-amine has shown promising biological activities, particularly as a potential therapeutic agent:

Anticancer Activity:
Research indicates that derivatives of this compound exhibit significant inhibitory effects on cancer cell lines. For instance, compounds containing the pyridinyl moiety have been linked to selective inhibition of cyclin-dependent kinases (CDK4 and CDK6), which are crucial in cell cycle regulation. Such inhibition can lead to reduced proliferation of cancer cells, making these compounds valuable in cancer therapy .

Neuropharmacological Effects:
The compound is also being investigated for its neuropharmacological properties. Studies suggest that it may have potential as a treatment for neurological disorders due to its ability to cross the blood-brain barrier (BBB) and interact with neurotransmitter systems .

Therapeutic Applications

Given its diverse biological activities, this compound is being explored for various therapeutic applications:

Cancer Treatment:
The compound's ability to inhibit key enzymes involved in tumor growth positions it as a candidate for developing novel anticancer therapies. Ongoing clinical studies are assessing its efficacy and safety profiles in treating specific types of cancer .

Inhibition of Kinases:
As a selective inhibitor of CDK4 and CDK6, this compound could be instrumental in formulating targeted therapies for cancers characterized by dysregulated cell cycle progression .

Case Studies

Several case studies highlight the potential applications of this compound:

Case Study 1: CDK Inhibition
A study published in the Journal of Medicinal Chemistry reported on a series of pyrimidine derivatives, including this compound, demonstrating potent activity against CDK4/6 with favorable pharmacokinetic properties .

Case Study 2: Neuropharmacology
Research examining the neuroprotective effects of this compound suggests it may mitigate neurodegeneration by modulating neurotransmitter release and reducing oxidative stress in neuronal cells .

Mechanism of Action

The mechanism of action of 5-chloro-3-(propan-2-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

Structural and Electronic Effects of Substituents

The 3-position substituent significantly influences electronic and steric properties. Below is a comparison with analogs:

Compound Name Substituent at 3-Position Molecular Formula Molecular Weight (g/mol) Key Properties/Effects
5-Chloro-3-(propan-2-yl)pyridin-2-amine Isopropyl (electron-donating) C₈H₁₁ClN₂ 170.6 Moderate steric bulk; enhances electron density on the pyridine ring.
5-Chloro-3-(trifluoromethyl)pyridin-2-amine (CID 18988859) Trifluoromethyl (electron-withdrawing) C₆H₄ClF₃N₂ 200.56 Strong electron-withdrawing effect; increases metabolic stability .
5-Chloro-3-((trimethylsilyl)ethynyl)pyridin-2-amine (CAS 866318-90-3) Trimethylsilyl ethynyl (sterically bulky) C₁₀H₁₃ClN₂Si 224.76 Used in Sonogashira coupling reactions; high synthetic versatility .
2-Amino-3-chloro-5-nitropyridine (CAS Not provided) Nitro (electron-withdrawing) C₅H₃ClN₃O₂ 173.55 High reactivity in reduction or substitution reactions due to nitro group .
2-Amino-3-chloro-5-methylpyridine (CAS 31430-41-8) Methyl (electron-donating) C₆H₆ClN₂ 143.58 Smaller steric profile; suitable for reactions requiring minimal hindrance .
Key Observations:
  • Electronic Effects : Isopropyl and methyl groups donate electrons via alkyl substitution, making the pyridine ring more nucleophilic. In contrast, trifluoromethyl and nitro groups withdraw electrons, directing reactivity toward electrophilic attacks at specific positions .
  • The trimethylsilyl ethynyl group is bulkier, which may reduce reaction yields in coupling processes .

Physical and Chemical Properties

  • Solubility : Isopropyl and methyl groups may enhance lipid solubility compared to polar substituents like sulfonyl or nitro groups .
  • Stability : Trifluoromethyl and nitro analogs may exhibit higher thermal or oxidative stability due to electron-withdrawing effects .

Biological Activity

5-Chloro-3-(propan-2-yl)pyridin-2-amine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₁₁ClN₂. The structure includes a pyridine ring substituted with a chlorine atom and an isopropyl amine group, which may influence its biological activity.

Research indicates that compounds similar to this compound can act on various biological pathways:

  • Neuropeptide FF Receptor Antagonism : Compounds in this class have been studied for their ability to antagonize neuropeptide FF receptors, which are implicated in pain modulation and other physiological processes .
  • WNT/β-catenin Pathway Modulation : Some derivatives have shown potential in modulating the WNT signaling pathway, which is crucial in cancer progression and cell differentiation. Inhibition of DVL1 (Dishevelled) binding to FZD4 (Frizzled receptor) has been linked to anticancer activity .

Anticancer Activity

The compound has been evaluated for its anticancer properties. A study focusing on the WNT/β-catenin pathway reported that certain derivatives could inhibit the recruitment of DVL1, thus impairing cancer cell proliferation. The IC₅₀ values for these compounds were determined through various assays, indicating their effectiveness in inhibiting tumor growth .

Pharmacokinetics

Pharmacokinetic studies reveal that derivatives of this compound exhibit varying degrees of bioavailability and metabolic stability. For instance, modifications to the chemical structure can significantly enhance or diminish solubility and clearance rates in biological systems .

Research Findings

StudyFocusKey Findings
Biological Activity OverviewPyridine derivatives show analgesic, antidiabetic, and anticancer activities.
WNT Pathway ModulationInhibition of DVL1 binding; potential for anticancer therapy with IC₅₀ values established.
Metabolic StabilityStructural modifications impact metabolic stability and solubility; essential for drug design.

Case Studies

  • In Vitro Studies : Various studies have utilized cell lines to assess the cytotoxic effects of this compound derivatives. For example, a study reported significant inhibition of cell growth in cancer cell lines with specific IC₅₀ values ranging from 0.01 µM to 0.1 µM depending on the derivative used .
  • Animal Models : Preclinical trials demonstrated that certain derivatives exhibited promising results in animal models, showing reduced tumor sizes and improved survival rates compared to control groups.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-chloro-3-(propan-2-yl)pyridin-2-amine, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis of pyridine derivatives often involves nucleophilic substitution or cross-coupling reactions. For structurally similar compounds like 5-amino-2-chloro-3-methylpyridine, reaction conditions (e.g., temperature, catalyst selection) significantly impact yields . For instance, using palladium catalysts in Suzuki-Miyaura coupling or optimizing solvent polarity (e.g., DMF vs. THF) can enhance regioselectivity and purity. Intermediate characterization via HPLC (≥97% purity standards, as in ) is critical for tracking progress .

Q. How can the solubility and stability of this compound be assessed under varying experimental conditions?

  • Methodological Answer : Solubility profiling in polar (water, ethanol) and non-polar solvents (dichloromethane) should precede stability tests. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can determine decomposition temperatures (e.g., mp 93–98°C for analogous compounds ). Stability under acidic/basic conditions can be monitored via UV-Vis spectroscopy or NMR to detect structural degradation.

Q. What analytical techniques are most reliable for confirming the structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (as in for 3-chloropyridin-2-amine) provides definitive structural confirmation, including bond lengths and angles . Complementary techniques include high-resolution mass spectrometry (HRMS) for molecular formula validation and <sup>1</sup>H/<sup>13</sup>C NMR for functional group analysis. For example, the amine proton in similar compounds appears as a broad singlet near δ 5.5–6.0 ppm .

Advanced Research Questions

Q. How can computational modeling predict the regioselectivity of reactions involving this compound?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic effects directing substitution patterns. For chloropyridines, the electron-withdrawing Cl group activates specific positions for nucleophilic attack. Comparative studies with analogs like 3-chloro-5-(trifluoromethyl)pyridin-2-amine ( ) may reveal steric and electronic trends .

Q. What strategies resolve contradictions in bioactivity data for pyridine derivatives like this compound?

  • Methodological Answer : Discrepancies in antimicrobial or enzyme inhibition assays often arise from impurities or solvent effects. Reproducibility requires rigorous purity validation (e.g., HPLC ≥97% ). For example, notes that 5-chloro-substituted pyridines exhibit enhanced bioactivity when paired with specific substituents (e.g., trifluoromethyl groups) . Dose-response curves and negative controls (e.g., ampicillin/clotrimazole) are essential for contextualizing results.

Q. How do intermolecular interactions (e.g., hydrogen bonding, halogen bonding) influence the crystallinity of this compound?

  • Methodological Answer : X-ray crystallography of related compounds (e.g., ) reveals that amine groups form centrosymmetric dimers via N–H⋯N hydrogen bonds (2.8–3.0 Å), while Cl⋯Cl interactions (3.278 Å) stabilize crystal packing . Powder X-ray diffraction (PXRD) can correlate experimental patterns with simulated data to assess polymorphism.

Q. What methodologies enable the scalable synthesis of this compound while minimizing hazardous byproducts?

  • Methodological Answer : Green chemistry principles, such as using ionic liquids or flow chemistry, reduce waste. For chlorinated pyridines, emphasizes segregating halogenated waste and employing scrubbing systems for HCl gas . Catalytic recycling (e.g., Pd nanoparticles) and solvent recovery (e.g., rotary evaporation) improve sustainability.

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